molecular formula C22H16O3S B3129858 Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone CAS No. 339275-68-2

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone

Cat. No. B3129858
CAS RN: 339275-68-2
M. Wt: 360.4 g/mol
InChI Key: NEXHXXIOJGIBQB-UHFFFAOYSA-N
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Description

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone is a complex organic compound . It is a 2-hydroxybenzoic acid phenyl ester and is utilized in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes . It is an active ingredient in some pharmaceutical products as a mild analgesic for pain relief by releasing salicylate .


Synthesis Analysis

The synthesis of Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone could potentially involve several laboratory methods such as an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . The key steps could contain the one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI 2, and reductive desulfurization of the resulting product .


Molecular Structure Analysis

The molecular structure of Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone is complex. It has a molecular formula of C22H20OS, an average mass of 332.459 Da, and a monoisotopic mass of 332.123474 Da . The phenyl group is based simply on benzene, with one H removed .


Chemical Reactions Analysis

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone, like other phenyl compounds, is expected to be very reactive towards electrophilic aromatic substitution . It may also undergo nucleophilic aromatic substitution reactions under certain conditions .

Scientific Research Applications

Antimicrobial Activity

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone and its derivatives have been explored for their antimicrobial properties. A study by Kenchappa et al. (2016) synthesized a series of benzofuran derivatives and assessed their antimicrobial activity. They found that these compounds displayed notable antimicrobial properties, indicating their potential as antimicrobial agents (Kenchappa et al., 2016). Ashok et al. (2017) also synthesized similar derivatives and confirmed their antimicrobial activities, further supporting their potential application in combating microbial infections (Ashok et al., 2017).

Structural and Chemical Analysis

Studies have delved into the structural and chemical properties of phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone derivatives. Seo et al. (2007) and Choi et al. (2008) conducted detailed analyses of the crystal structure and molecular interactions of these compounds. Their findings shed light on the molecular configurations and interactions within the crystal lattice, providing valuable insights for further chemical and pharmaceutical applications (Seo et al., 2007), (Choi et al., 2008).

Bioevaluation and Antimitotic Activity

The benzofuran derivatives were also assessed for their bioactivity. Umesha et al. (2018) synthesized benzofuran linked tetralones and evaluated their antimitotic activity using the onion root method. This study revealed that specific compounds within this series exhibited significant antimitotic activity, suggesting their potential in developing treatments or tools for studying cell division and cancer research (Umesha et al., 2018).

properties

IUPAC Name

[3-(benzenesulfinylmethyl)-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3S/c23-21(16-9-3-1-4-10-16)22-19(18-13-7-8-14-20(18)25-22)15-26(24)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXHXXIOJGIBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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